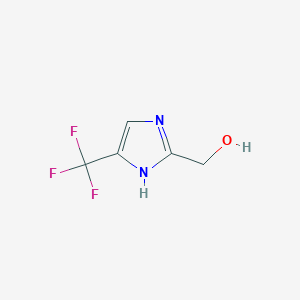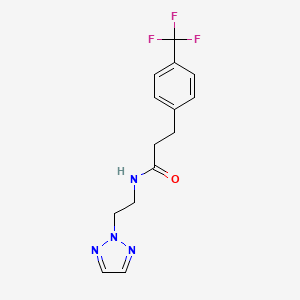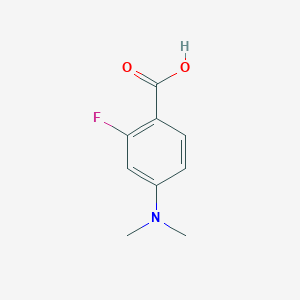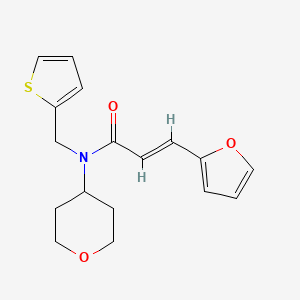
3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Quinazoline derivatives are significant in pharmaceutical research due to their versatile biological activities. Although the specific compound mentioned is not directly referenced, insights from related research on quinazoline and 1,2,4-oxadiazole derivatives offer valuable context. For instance, studies have synthesized novel 1,2,4-oxadiazole derivatives, highlighting their potential antitumor activity across various cell lines. One such derivative exhibited significant potency, with a mean IC50 value of approximately 9.4 µM, underscoring the therapeutic potential of these compounds in cancer treatment (Maftei et al., 2013).
CO2 Utilization and Green Chemistry
Research on quinazoline-2,4(1H,3H)-diones emphasizes their importance as pharmaceutical intermediates. Efforts to develop environmentally friendly synthesis methods have led to the chemical fixation of CO2 into 2-aminobenzonitriles, presenting a sustainable approach to producing these compounds. This method aligns with green chemistry principles by utilizing CO2, a greenhouse gas, as a raw material, thus contributing to reducing carbon emissions (Vessally et al., 2017).
Advancements in Synthesis Techniques
Innovative synthesis techniques have been developed for quinazoline-2,4(1H,3H)-diones, leveraging carbon dioxide and basic ionic liquids. Such methods not only enhance the efficiency of synthesis but also promote the reuse of catalysts, further contributing to sustainable chemical processes. This approach exemplifies the progress in synthesizing quinazoline derivatives under environmentally benign conditions, offering a pathway to the green synthesis of key pharmaceutical intermediates (Patil et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and 4-methylbenzyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "4-methylbenzaldehyde", "p-tolyl hydrazine", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium azide", "sodium borohydride", "acetic anhydride", "triethylamine", "chloroacetyl chloride", "sodium methoxide", "acetic acid", "sodium hydroxide", "methyl iodide", "potassium carbonate", "3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione" ], "Reaction": [ "Synthesis of 2-aminobenzoic acid from anthranilic acid", "Synthesis of ethyl 2-aminobenzoate from 2-aminobenzoic acid and ethanol", "Synthesis of 2-ethoxycarbonyl-3-(4-methylbenzyl)quinazoline-4(3H)-one from ethyl 2-aminobenzoate and 4-methylbenzaldehyde", "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione from 2-ethoxycarbonyl-3-(4-methylbenzyl)quinazoline-4(3H)-one and phosphorus oxychloride", "Synthesis of 3-(4-methylbenzyl)-1-(chloromethyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and chloroacetyl chloride", "Synthesis of 3-(4-methylbenzyl)-1-(azidomethyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-(chloromethyl)quinazoline-2,4(1H,3H)-dione and sodium azide", "Synthesis of 3-(4-methylbenzyl)-1-((3-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-(azidomethyl)quinazoline-2,4(1H,3H)-dione, p-tolyl hydrazine, and sodium borohydride", "Synthesis of 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, acetic anhydride, and triethylamine" ] } | |
Número CAS |
1207020-63-0 |
Nombre del producto |
3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C26H22N4O3 |
Peso molecular |
438.487 |
Nombre IUPAC |
3-[(4-methylphenyl)methyl]-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-17-7-11-19(12-8-17)15-30-25(31)21-5-3-4-6-22(21)29(26(30)32)16-23-27-24(28-33-23)20-13-9-18(2)10-14-20/h3-14H,15-16H2,1-2H3 |
Clave InChI |
SZISEXHLJAOMCE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2688265.png)
![(Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2688266.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688271.png)


![4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride](/img/structure/B2688275.png)

![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B2688278.png)

![5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2688280.png)

